

Spectroscopic characterization of (+)-Bakuchiol (NMR, IR, MS)

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Spectroscopic Profile of (+)-Bakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **(+)-Bakuchiol**, a meroterpene phenol attracting significant interest in the pharmaceutical and cosmetic industries. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for identification, quality control, and further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **(+)-Bakuchiol**.

Table 1: ¹H NMR Spectroscopic Data for (+)-Bakuchiol (300 MHz, CDCl₃)[1]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.25–7.20	m	2H	Aromatic Protons
6.80–6.70	m	2H	Aromatic Protons
6.30–6.20	m	1H	Vinylic Proton
6.10–6.00	m	1H	Vinylic Proton
5.95–5.85	m	1H	Vinylic Proton

Table 2: ¹³C NMR Spectroscopic Data for (+)-Bakuchiol (75 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Carbon Type
156.6	С
145.9	С
134.0	С
130.5	С
128.3	СН
127.2	СН
126.5	СН
124.7	СН
115.3	СН
111.8	CH ₂
42.1	С
40.9	CH ₂
25.5	СН₃
23.0	СН₃
22.9	CH ₂
17.5	СН₃

Table 3: IR Spectroscopic Data for (+)-Bakuchiol (KBr Pellet)[2]



Wavenumber (cm⁻¹)	Intensity	Assignment
3425.92	23.3571	O-H stretch (phenol)
3081.69	70.0844	C-H stretch (aromatic/vinylic)
3024.8	70.2511	C-H stretch (aromatic/vinylic)
2965.02	39.8352	C-H stretch (aliphatic)
2922.59	38.6034	C-H stretch (aliphatic)
2854.13	53.6312	C-H stretch (aliphatic)
1633.41	51.551	C=C stretch (alkene)
1610.27	37.2099	C=C stretch (aromatic)
1512.88	20.4345	C=C stretch (aromatic)
1447.31	49.6803	C-H bend (aliphatic)
1238.08	39.2193	C-O stretch (phenol)
970.019	55.2817	C-H bend (alkene)
913.129	51.1087	C-H bend (alkene)
813.813	56.1743	C-H bend (aromatic)

Table 4: Mass Spectrometry Data for (+)-Bakuchiol

Technique	Ionization Mode	Mass Transition (m/z)
UHPLC-Tandem MS	Negative	255.2 → 172.0

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and assign proton and carbon signals of **(+)-Bakuchiol**.



Instrumentation: A VARIAN VNMRS spectrometer operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR was used.[1]

Sample Preparation:

- Dissolve approximately 5-10 mg of (+)-Bakuchiol in about 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 16 ppm.[1]
- Acquisition Time (t_aq): 2.05 s.[1]
- Relaxation Delay (D₁): 1 s.[1]
- Number of Scans (NS): 64.[1]

¹³C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled experiment.
- Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.



- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
- Integrate the peaks in the ¹H NMR spectrum.
- Assign the peaks based on chemical shifts, coupling patterns, and integration values, potentially aided by 2D NMR experiments like COSY, HSQC, and HMBC.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (+)-Bakuchiol.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):[2]

- Grind a small amount (1-2 mg) of (+)-Bakuchiol with approximately 100-200 mg of dry
 potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
 powder is obtained.
- Transfer the powder to a pellet-forming die.
- Press the powder under high pressure to form a thin, transparent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder.
- Acquire the sample spectrum over a wavenumber range of 4000 to 400 cm⁻¹.[2]

Data Analysis:

 The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)



Objective: To determine the molecular weight and fragmentation pattern of (+)-Bakuchiol.

Instrumentation: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system.

Chromatographic Conditions:

- Column: Hypersil Gold C18.
- Mobile Phase: Gradient elution with methanol and water.
- Flow Rate: 0.2 mL/min.

Mass Spectrometry Conditions:

- Ionization Mode: Negative ion mode.
- Mass Transition: Monitor the transition of the parent ion (m/z 255.2) to a specific daughter ion (m/z 172.0).

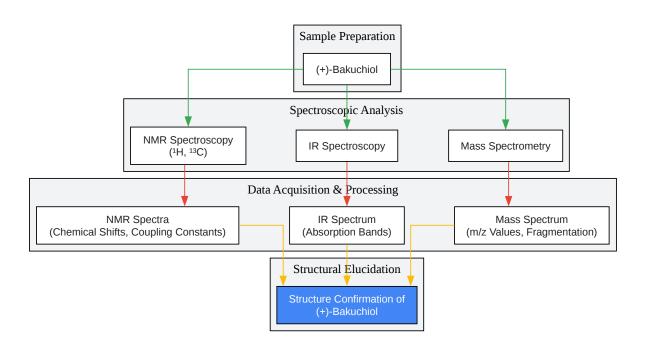
Data Analysis:

- The mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
- The exact mass can be used to confirm the molecular formula.
- The fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like **(+)-Bakuchiol**.





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Caption: Workflow for Spectroscopic Characterization.

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References

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